PAR-2 (1-6) amide (human) (scrambled)

Description

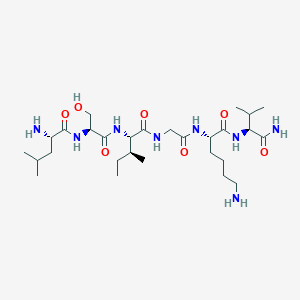

PAR-2 (1-6) amide (human) is a synthetic peptide agonist targeting proteinase-activated receptor 2 (PAR2), a G protein-coupled receptor implicated in inflammation, cancer, and immune responses. Derived from residues 1–6 of the human PAR2 N-terminal tethered ligand sequence (corresponding to residues 37–42 of the full-length receptor), this peptide exhibits potent agonistic activity . Key functional properties include:

- Calcium Mobilization: Induces calcium release in NCTC 2544 cells expressing human PAR2 with an EC50 of 0.075 µM .

- Anti-Proliferative Effects: Reduces colony formation in A549 lung cancer cells at 100 µM .

- Inflammatory Responses: At 500 µM, triggers superoxide production and degranulation in human eosinophils .

- Tear Secretion: In rats, 5 µmol/kg (combined with amastatin) stimulates lacrimation .

The scrambled version of this peptide, often used as a negative control, lacks receptor-binding activity due to sequence inversion or randomization (e.g., PAR-2 (6-1) amide) .

Properties

Molecular Formula |

C28H54N8O7 |

|---|---|

Molecular Weight |

614.8 g/mol |

IUPAC Name |

(2S)-6-amino-N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-2-[[2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]hexanamide |

InChI |

InChI=1S/C28H54N8O7/c1-7-17(6)23(36-27(42)20(14-37)34-25(40)18(30)12-15(2)3)28(43)32-13-21(38)33-19(10-8-9-11-29)26(41)35-22(16(4)5)24(31)39/h15-20,22-23,37H,7-14,29-30H2,1-6H3,(H2,31,39)(H,32,43)(H,33,38)(H,34,40)(H,35,41)(H,36,42)/t17-,18-,19-,20-,22-,23-/m0/s1 |

InChI Key |

SRXHXTKEFVKPTO-WAUHAFJUSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)N |

Canonical SMILES |

CCC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)N)NC(=O)C(CO)NC(=O)C(CC(C)C)N |

sequence |

LSIGKV |

Origin of Product |

United States |

Comparison with Similar Compounds

Research Implications and Challenges

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.